14-Demethyllanosterol

Catalog No.
S560577
CAS No.
7448-02-4
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Demethyllanosterol

CAS Number

7448-02-4

Product Name

14-Demethyllanosterol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1

InChI Key

CHGIKSSZNBCNDW-QGBOJXOESA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Synonyms

(3β,5α)-4,4-Dimethylcholesta-8,24-dien-3-ol; 4,4-Dimethyl5α-cholesta-8,24-dien-3β-ol; 14α-Demethyllanosterol; 4,4-Dimethylcholesta-8,24-dienol; 4,4-Dimethylzymosterol; T-MAS; Testis meiosis-activating Sterol;

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

Biosynthesis and Metabolism

14-Demethyllanosterol is a naturally occurring molecule found in various organisms, including yeast, mice, and humans. It is a intermediate in the biosynthesis of cholesterol, a crucial component of cell membranes and a precursor for various hormones and signaling molecules.

During cholesterol biosynthesis, a series of enzymatic reactions convert a molecule called lanosterol to cholesterol. 14-Demethyllanosterol is one of the intermediate products in this pathway, formed by the removal of a methyl group from lanosterol. [Source: National Institutes of Health, ]

Research Applications

-Demethyllanosterol has been studied for its potential applications in various areas of scientific research:

  • Understanding cholesterol biosynthesis: Researchers use 14-demethyllanosterol to study the enzymes and mechanisms involved in cholesterol biosynthesis. This knowledge can help develop new drugs to regulate cholesterol levels and treat related diseases. [Source: National Institutes of Health, ]
  • Cancer research: Some studies suggest that 14-demethyllanosterol may have anti-cancer properties. It may reduce cancer cell viability and increase their sensitivity to other cancer therapies. However, more research is needed to understand the potential therapeutic effects of 14-demethyllanosterol in cancer treatment. [Source: Sigma-Aldrich, ]
  • Reproductive biology: 14-Demethyllanosterol has been shown to stimulate the maturation of egg cells (oocytes) in some organisms. Researchers are investigating its potential applications in assisted reproductive technologies. [Source: Sigma-Aldrich, ]

14-Demethyllanosterol is a 3β-sterol characterized by the formal removal of a methyl group from the 14-position of lanosterol, resulting in the chemical formula C29H48O. This compound plays a significant role as a human metabolite and is involved in various biological processes, particularly in the biosynthesis of sterols, which are crucial for cellular structure and function . The compound is derived from lanosterol through enzymatic reactions that facilitate its transformation into more complex sterols.

The transformation of lanosterol to 14-demethyllanosterol primarily involves the action of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family. This enzyme catalyzes a three-step demethylation process where:

  • The 14α-methyl group of lanosterol undergoes monooxygenation, incorporating one oxygen atom into the substrate.
  • The reaction proceeds through the formation of a carboxyalcohol and then a carboxyaldehyde.
  • The aldehyde is released as formic acid, while a double bond is introduced, resulting in the formation of 14-demethyllanosterol .

This process highlights the intricate biochemical pathways that govern sterol biosynthesis and metabolism.

14-Demethyllanosterol exhibits important biological activities, primarily related to its role in sterol metabolism. As a metabolite, it contributes to:

  • Cell Membrane Integrity: Sterols are essential components of cellular membranes, influencing fluidity and permeability.
  • Hormone Synthesis: Sterols serve as precursors for steroid hormones, which are vital for numerous physiological functions.
  • Potential Therapeutic Roles: Research indicates that derivatives of 14-demethyllanosterol may have implications in drug development, particularly in antifungal therapies targeting similar sterol biosynthesis pathways in pathogens .

The synthesis of 14-demethyllanosterol can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing lanosterol 14α-demethylase from different organisms to catalyze the demethylation reaction.
  • Chemical Synthesis: Laboratory techniques may involve chemical modifications of lanosterol or related compounds under controlled conditions to achieve the desired demethylated product.
  • Microbial Fermentation: Certain microorganisms can naturally produce 14-demethyllanosterol through metabolic pathways that involve sterol biosynthesis .

These methods highlight both natural and synthetic approaches to obtaining this important compound.

14-Demethyllanosterol has several applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for use in antifungal medications due to their ability to inhibit fungal sterol biosynthesis.
  • Biotechnology: It serves as a model compound for studying sterol metabolism and enzymatic reactions within cells.
  • Nutraceuticals: Potential health benefits associated with sterols make them candidates for dietary supplements aimed at cholesterol management and cardiovascular health .

Research on interaction studies involving 14-demethyllanosterol has focused on its role within metabolic pathways and its interactions with enzymes such as lanosterol 14α-demethylase. These studies have revealed:

  • Inhibition Mechanisms: Certain compounds can inhibit the activity of lanosterol 14α-demethylase, affecting the levels of 14-demethyllanosterol and related metabolites.
  • Synergistic Effects: Investigations into how 14-demethyllanosterol interacts with other metabolic intermediates can provide insights into its broader biological impact .

Understanding these interactions is crucial for developing therapeutic strategies targeting sterol metabolism.

Several compounds share structural similarities with 14-demethyllanosterol, each exhibiting unique properties and biological activities. Key compounds include:

Compound NameStructural CharacteristicsUnique Features
LanosterolPrecursor with a methyl group at C-14Essential for cholesterol synthesis
ErgosterolContains an additional double bondFound in fungal membranes
CholesterolHas a hydroxyl group at C-3Major component of animal cell membranes
SitosterolPlant sterol with similar structureInvolved in plant membrane integrity

XLogP3

8.4

Wikipedia

14-demethyllanosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2024-02-18

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